Product packaging for Vulkacit P(Cat. No.:CAS No. 6250-27-7)

Vulkacit P

Cat. No.: B13754804
CAS No.: 6250-27-7
M. Wt: 244.4 g/mol
InChI Key: PKQICHQXXHJSOQ-UHFFFAOYSA-N
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Description

Historical Trajectories and Milestones in the Development of Vulcanization Accelerators

The discovery of vulcanization by Charles Goodyear in 1839 marked a major technological breakthrough for the rubber industry. Initially, sulfur alone was used, a process that was slow and inefficient, requiring long cure times at high temperatures and resulting in vulcanizates prone to degradation. lusida.comchembroad.comrubbermasterbatch.com The search for substances that could accelerate this process began, leading to the discovery of inorganic accelerators like white lead, lead oxide, calcium oxide, magnesium oxide, and zinc oxide in the late 19th and early 20th centuries. rubber-accelerator.combritannica.com

A significant evolution occurred in the early 1900s with the accidental discovery of aniline (B41778) as an organic accelerator by Fritz Hofmann in 1906. chembroad.comrubber-accelerator.com Although toxic, this finding paved the way for the development of other organic accelerators. Thiocarbanilide, a less poisonous alternative, succeeded aniline. britannica.com The discovery of mercaptobenzothiazole (MBT) around 1925 was another pivotal moment, becoming a highly important accelerator. britannica.com Subsequently, other classes of organic accelerators, including thiurams, dithiocarbamates, and sulfenamides, were developed, offering a range of cure characteristics and improved properties. chembroad.comwelltchemicals.com The development of sulfenamide (B3320178) accelerators in the 1930s and 1940s provided delayed action, improving processing safety. lusida.comrubber-accelerator.com Zinc oxide was also found to activate most organic accelerators, further advancing the efficiency of the vulcanization process. rubber-accelerator.com

The Definitive Role of Vulkacit P (Zinc Ethyl Phenyl Dithiocarbamate) in Elastomer Network Formation

This compound, or Zinc Ethyl Phenyl Dithiocarbamate (B8719985) (ZEPC), functions as a vulcanization accelerator by significantly increasing the speed of the cross-linking reaction between rubber polymer chains and sulfur. ontosight.ai In sulfur vulcanization, accelerators like this compound facilitate the formation of sulfur bridges, which are the key cross-links that transform the rubber from a plastic to an elastic state. lusida.comchemicalland21.com

The mechanism by which dithiocarbamate accelerators, including ZEPC, operate involves complex chemical reactions. Studies suggest a multi-stage process where the zinc dithiocarbamate complex mediates the reaction between sulfur and the rubber. capes.gov.bracs.org This can involve the incorporation of sulfur atoms into the zinc-dithiocarbamate structure, followed by insertion into allylic C-H bonds of the rubber chains, forming rubber-bound polythiothiols. capes.gov.br These intermediates then undergo reactions to form polysulfides, which are the initial sulfur cross-links. capes.gov.br The zinc dithiocarbamate can also influence the equilibrium of these reactions, promoting the formation of cross-links. capes.gov.br

This compound is described as a fast primary or secondary rubber accelerator. chemicalland21.com It is particularly noted for its ability to promote faster crosslinking of rubber polymers, contributing to enhanced strength, elasticity, and durability of the final rubber product. atamanchemicals.com

Classification and Comparative Analysis of this compound within Accelerator Systems

Vulcanization accelerators are broadly classified based on their chemical structure and activity. Common classes include thiazoles, sulfenamides, thiurams, dithiocarbamates, and guanidines. welltchemicals.comspecialchem.com Accelerators can also be categorized as primary or secondary based on their role in a compound. Primary accelerators typically offer good processing safety and a broad vulcanization plateau, while secondary accelerators are faster and primarily influence the cure rate, often used to activate primary accelerators. lusida.comspecialchem.com

This compound belongs to the dithiocarbamate class. chemicalland21.com Dithiocarbamates are known for their fast to ultra-fast cure rates. lusida.comwelltchemicals.com They are often used as ultra-fast accelerators in latex compounds and can function as primary or secondary accelerators in dry rubber compounds. lusida.comspecialchem.com Compared to other accelerator classes, dithiocarbamates generally exhibit very low scorch safety (meaning a faster onset of vulcanization at processing temperatures) but provide a faster cure rate and higher crosslink density. lusida.com

While dithiocarbamates like this compound offer rapid vulcanization, they can have limited solubility in rubber compounds, potentially leading to blooming on the surface of vulcanizates. lusida.com They are often used in combination with other accelerators, such as thiazoles or sulfenamides, to optimize cure characteristics, balancing cure speed with processing safety and other desired properties. akrochem.com For instance, combining dithiocarbamates with thiazoles or sulfenamides can help adjust the cure rate and achieve a steeper curing characteristic with a delayed onset of cure. lanxess.com Studies have shown synergistic activity when zinc dithiocarbamates are combined with thiazole-based accelerators in natural rubber vulcanization. allenpress.com

Current Research Significance and Future Trajectories of this compound in Polymer and Rubber Technology

Current research involving this compound and related zinc dithiocarbamates continues to explore their mechanisms of action and potential for optimizing rubber vulcanization. Density functional theory studies, for example, are being used to gain deeper theoretical insights into the Zn(II)-activated sulfur vulcanization mechanism. acs.org Understanding these mechanisms at a fundamental level is crucial for the rational design and development of next-generation rubber vulcanization accelerators.

Research also focuses on the use of dithiocarbamates, including those structurally related to this compound, in various polymer applications beyond traditional rubber goods. While the provided search results primarily highlight its role in rubber vulcanization, some sources mention its use as an additive in plastics and other polymeric materials, functioning as a stabilizer or modifier to improve performance characteristics. The ability of dithiocarbamates to form stable complexes with metal ions also makes them relevant in other chemical processes and material synthesis. nih.gov

Future trajectories for accelerators like this compound in polymer and rubber technology are likely to involve continued efforts to improve their efficiency, control cure characteristics with greater precision, and potentially explore new applications in advanced polymeric materials. Research into synergistic effects with other additives and the development of more environmentally sustainable vulcanization systems may also be areas of focus.

Here is a data table summarizing some key properties of this compound based on the search results:

PropertyValueSource(s)
Chemical NameZinc Ethyl Phenyl Dithiocarbamate chemicalland21.comspecialchem.comlanxess.com
SynonymsZEPC, Accelerator EFK, Hermat FEDK, Zinc bis(N-ethyl-N-phenyldithiocarbamate) chemicalland21.comnih.govamericanelements.com
CAS Number14634-93-6 chemicalland21.comspecialchem.comfishersci.ca
Molecular FormulaC₁₈H₂₀N₂S₄Zn chemicalland21.comfishersci.ca
Molecular Weight458.01 g/mol chemicalland21.com
Physical StateWhite to off-white powder chemicalland21.com
Melting Point (Initial)200 °C chemicalland21.comsymtake.com
Melting Point (Final)215 °C chemicalland21.comsymtake.com
Density1.50 g/cm³ symtake.com
Solubility in WaterInsoluble / Sparingly soluble chemicalland21.com

Table 1: Key Properties of this compound (Zinc Ethyl Phenyl Dithiocarbamate)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2S2 B13754804 Vulkacit P CAS No. 6250-27-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6250-27-7

Molecular Formula

C11H20N2S2

Molecular Weight

244.4 g/mol

IUPAC Name

piperidin-1-yl piperidine-1-carbodithioate

InChI

InChI=1S/C11H20N2S2/c14-11(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H2

InChI Key

PKQICHQXXHJSOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SN2CCCCC2

Origin of Product

United States

Synthetic Pathways and Industrial Production Research of Vulkacit P

Investigation of Advanced Synthetic Routes for Dithiocarbamate (B8719985) Accelerators, including Vulkacit P

Advanced synthetic routes for dithiocarbamate accelerators aim to improve efficiency, reduce waste, and explore novel reaction conditions. The general synthesis of dithiocarbamates involves the reaction of an amine with carbon disulfide, followed by reaction with a halide or a metal salt to form the desired dithiocarbamate derivative atamanchemicals.comsamipubco.comscirp.org. For zinc dialkyldithiocarbamates like ZDBC, this often involves forming a sodium dithiocarbamate salt first, which then reacts with a zinc salt researchgate.net.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimization studies focus on parameters such as reactant concentrations, temperature, reaction time, and solvent selection to maximize the yield and purity of the dithiocarbamate product researchgate.net. For the synthesis of zinc dialkyldithiocarbamates from sodium dialkyldithiocarbamate and zinc sulfate (B86663), optimal conditions have been investigated, showing the dependence of yield on reactant concentration and temperature researchgate.net.

Table 1: Yield of Zinc Diamyldithiocarbamate vs. Reactant Concentration and Temperature (Reaction Time 30 min) researchgate.net

No.Suspension (%)Yield at 20 °C (%)Yield at 40 °C (%)Yield at 50 °C (%)Yield at 70 °C (%)
1540.2046.0083.0083.30
2842.0079.3289.5080.20
31589.0090.5098.0098.08
42563.0070.2186.0079.06

Research on the synthesis of zinc dibutyldithiocarbamate using an anhydrous solvent method highlights the importance of temperature control during the addition of carbon disulfide (0-10 °C) to prevent volatilization and side reactions, followed by heating (30-50 °C) to accelerate zinc coordination google.com. Solvent selection, particularly water-insoluble solvents, can also enhance product precipitation google.com.

Exploration of Novel Catalytic Systems in this compound Synthesis

While the traditional synthesis of dithiocarbamates often involves the reaction of amines and carbon disulfide, sometimes followed by reaction with a metal salt, research explores catalytic systems to improve efficiency and introduce greener methods samipubco.comacs.orgorganic-chemistry.org. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a Lewis acid catalyst in a PEG-water system for the one-pot synthesis of dithiocarbamates from amines, carbon disulfide, and halides samipubco.com. Other studies investigate catalyst-free methods for dithiocarbamate synthesis under solvent-free conditions or using visible-light photocatalysis for the synthesis of specific dithiocarbamate derivatives scirp.orgacs.orgorganic-chemistry.orgacs.org. Zinc dithiocarbamates themselves can also act as catalysts in certain reactions, such as the synthesis of polyurethanes atamanchemicals.comatamankimya.comrsc.orgresearchgate.net.

Process Intensification Methodologies in this compound Production

Process intensification aims to significantly reduce equipment size, energy consumption, and waste generation in chemical production mdpi.com. For dithiocarbamate production, this involves exploring more efficient reactor designs and continuous processing methods x-mol.netresearchgate.net.

Application of Microfluidics in Continuous Synthesis of this compound Analogues

Microfluidic reactors offer advantages for continuous synthesis due to enhanced heat and mass transfer, precise control over reaction conditions, and the ability to handle hazardous reagents more safely researchgate.netrsc.orgacs.org. While direct studies on the microfluidic synthesis of this compound (ZDBC) were not prominently found, research on the microfluidic synthesis of related dithiocarbamates and the use of zinc diethyldithiocarbamate (B1195824) (ZDMC) as a single-source precursor in continuous flow reactors for synthesizing quantum dots indicates the potential applicability of microfluidic technologies in dithiocarbamate-related production rsc.orgacs.orgfau.de. Microfluidic electrosynthesis has also been explored for the green synthesis of thiuram disulfides from sodium dithiocarbamates rsc.org.

Mass Transfer and Reaction Engineering Considerations in Large-Scale Synthesis

Scaling up the synthesis of dithiocarbamates from laboratory to industrial scale requires careful consideration of mass transfer and reaction engineering to maintain yield, purity, and efficiency . Factors such as mixing efficiency, heat dissipation (as some dithiocarbamate formation reactions are exothermic), and solid handling (due to product precipitation) become critical google.com. Continuous process designs employing continuous reactors are being explored for large-scale production to optimize efficiency, including feedstock preparation, controlled addition of reagents, and product isolation methods like centrifugation and vacuum drying . The design of reactors that enhance mixing, such as spinning disk reactors, can intensify precipitation operations relevant to the isolation of solid dithiocarbamate products whiterose.ac.uk.

Kinetic and Mechanistic Studies of this compound Formation Reactions

Kinetic and mechanistic studies provide insights into the reaction pathways, rate-determining steps, and the influence of various parameters on the reaction rate and product formation mpg.de. For dithiocarbamates, the formation typically involves the nucleophilic attack of an amine on carbon disulfide scirp.org. The subsequent reaction with a metal source to form the metal dithiocarbamate salt involves coordination of the dithiocarbamate anion to the metal ion atamanchemicals.comresearchgate.netrsc.org.

Studies on the mechanism of zinc(II)-dithiocarbamate-accelerated vulcanization, while not directly on ZDBC formation kinetics, highlight the complex role of zinc dithiocarbamates as catalysts, involving interactions with sulfur and rubber and mediating the formation of cross-links capes.gov.br. The formation of complexes between amines and zinc dialkyldithiocarbamates has also been investigated using infrared spectroscopy and chemical kinetics, providing information on the dissociation of these complexes in solution and the effect of amine coordination on the electronic structure of the dithiocarbamate ligands rsc.org.

Table 2: Yield and Properties of Zinc Dialkyldithiocarbamates researchgate.net

CompoundYield/Purity (%)Melting Point (°C)Zinc (%)Sulfur (%)
Zinc dimethyldithiocarbamate95.4/99.6242-25520.210.44
Zinc diethyldithiocarbamate96.6/99.7175-18217.68.82
Zinc dipropyldithiocarbamate98.4/99.5138 (dec.)19.27.62
Zinc dibutyldithiocarbamate98.8/99.1102-10814.26.72
Zinc diamyldithiocarbamate98.0/99.280-8512.45.99

Waste Stream Reduction and Byproduct Management in Academic Synthesis Research

Academic research and related patent literature have explored methods to address the environmental impact of ZDBC synthesis, particularly focusing on waste stream reduction and byproduct management. A significant challenge in the traditional wet alkaline process is the generation of a substantial volume of saline wastewater wikipedia.orgwikipedia.org. This wastewater contains inorganic salts like sodium sulfate or sodium chloride, depending on the zinc salt used, and its treatment can be difficult and costly wikipedia.orgwikipedia.org. Furthermore, the use of strong alkali and zinc salts in the wet alkaline process can contribute to equipment corrosion wikipedia.orgwikipedia.org.

Fundamental Mechanisms of Vulkacit P in Accelerated Sulfur Vulcanization

Propagation and Crosslink Formation Pathways Mediated by Vulkacit P

Attachment of Sulfurating Agents to Polymer Chains

In the presence of activators such as zinc oxide and stearic acid, dithiocarbamate (B8719985) accelerators like this compound (ZDBC) are believed to react to form an active intermediate. This intermediate then interacts with elemental sulfur (typically S₈ rings) to generate active sulfurating agents yg-1.comcmu.edu. These sulfurating species, which are polysulfidic in nature and often associated with zinc complexes, are capable of reacting with the rubber hydrocarbon chains yg-1.comcmu.edu. The reaction typically occurs at allylic carbon atoms, which are the most reactive sites on the polymer backbone, leading to the formation of polysulfidic pendant groups attached to the polymer chains. These pendant groups are considered crosslink precursors yg-1.comcmu.edu.

Studies using model compounds and techniques like HPLC and NMR spectroscopy have provided insights into these complex reaction pathways, suggesting both radical and ionic mechanisms can be involved depending on the accelerator system yg-1.comresearchgate.netsrij.or.jp. Density functional theory studies also support the idea that zinc dithiocarbamates can promote the insertion of sulfur to produce active sulfurating agents acs.org.

Formation and Rearrangement of Polysulfidic Crosslinks

Following the formation of crosslink precursors, these accelerator-terminated polysulfidic pendant groups react with unsaturated sites on other rubber chains cmu.edu. This reaction results in the formation of polysulfidic crosslinks, creating the three-dimensional network characteristic of vulcanized rubber wikipedia.orgcmu.edu. The length of these polysulfidic crosslinks (the number of sulfur atoms) significantly influences the final properties of the vulcanizate, affecting thermal stability and mechanical performance wikipedia.orgcmu.edulanxess.com.

The vulcanization process is not static after the initial crosslink formation. Polysulfidic crosslinks can undergo rearrangement reactions, particularly at elevated temperatures or during aging cmu.edulanxess.com. These rearrangements can lead to the shortening of polysulfidic crosslinks, forming more thermally stable mono- and disulfide crosslinks cmu.edulanxess.com. This process can also involve the degradation of crosslinks into cyclic sulfides or other main-chain modifications, impacting the long-term properties of the rubber cmu.edu. The presence of zinc in the system is thought to play a role in activating the sulfur and facilitating the exchange and transfer of sulfur atoms during crosslinking and rearrangement yg-1.com.

This compound's Influence on Vulcanization Reaction Kinetics

This compound, as an ultra-accelerator, has a profound impact on the kinetics of sulfur vulcanization, influencing the entire curing process from the initial induction period to the final cure state lusida.comraywaychem.comrtenza.comchembroad.com.

Modulation of Scorch Delay and Processing Safety

Scorch delay, or induction time, is the period during which the rubber compound can be processed (mixed, shaped, molded) before the onset of vulcanization becomes significant ias.ac.in. Dithiocarbamate accelerators, including this compound (ZDBC), are generally known for providing very fast cure rates but with relatively low scorch safety compared to other accelerator classes like sulfenamides lusida.comchembroad.comakrochem.comwelltchemicals.com. This means that while they accelerate the cure rapidly, the time available for processing before premature vulcanization (scorch) occurs is shorter lusida.comchembroad.comakrochem.comwelltchemicals.com.

However, some sources suggest that ZDBC can maintain excellent scorch safety despite its high reactivity, making it suitable for a range of products welltchemicals.comwelltchemicals.com. The balance between fast cure and scorch safety is a critical consideration in rubber processing, and the specific formulation, including the presence of other accelerators or retarders, can modulate this balance lusida.comias.ac.inakrochem.com. For instance, thiurams can be used to slightly delay the scorch of dithiocarbamates sovchem.net.

Enhancement of Cure Rate and Efficiency

A primary function of this compound is to significantly increase the rate of vulcanization raywaychem.comrtenza.comchembroad.comwelltchemicals.com. It acts as an ultra-accelerator, leading to faster curing times and shorter production cycles compared to conventional accelerators raywaychem.comwelltchemicals.comwelltchemicals.com. This enhanced cure rate is attributed to its high reactivity and effectiveness in generating active sulfurating species raywaychem.comwelltchemicals.com.

The efficiency of vulcanization refers to the effectiveness of the sulfur in forming productive crosslinks. Higher accelerator to sulfur ratios and longer cure times can influence the type and density of crosslinks formed lusida.com. Dithiocarbamates generally lead to higher crosslink densities lusida.comsovchem.net. The rapid cure rate facilitated by this compound contributes to increased production efficiency in the manufacturing of rubber goods raywaychem.comwelltchemicals.com.

Influence on Cure Plateau and Reversion Phenomena

The cure plateau is the period during vulcanization where the crosslink density remains relatively stable, indicating the optimal state of cure kpi.ua. Reversion is a phenomenon observed in some rubber compounds, particularly natural rubber, where the crosslink density decreases after reaching a maximum, often due to the thermal instability and degradation of polysulfidic crosslinks at elevated temperatures or during prolonged cure times lanxess.comkpi.uauctm.edu.

Compounds accelerated with dithiocarbamates like this compound can exhibit a narrow cure plateau, and reversion due to over-curing can occur rapidly lusida.com. This is often associated with the predominance of polysulfidic crosslinks formed by these accelerators, which are less thermally stable than mono- or disulfide crosslinks lusida.comlanxess.com. Strategies to mitigate reversion, such as using different accelerator combinations or anti-reversion agents, may be necessary depending on the desired properties and processing conditions lanxess.com.

Deactivation and Byproduct Formation Mechanisms of this compound

While the primary role of this compound is to facilitate crosslink formation, the accelerator itself undergoes chemical transformations during the vulcanization process. The mechanisms of deactivation and byproduct formation are complex and depend on the specific reaction conditions and the presence of other additives.

During the vulcanization process, the dithiocarbamate structure of this compound is involved in the formation of active sulfurating agents and the subsequent crosslinking reactions yg-1.comcmu.edu. The accelerator fragment becomes incorporated into the crosslink structure as a pendant group and eventually as part of the crosslink itself cmu.edu.

Research indicates that in some accelerator systems, reactions between dithiocarbamates and other accelerators, such as thiazoles, can occur, leading to the formation of different compounds, including thiuram disulfides and mercaptobenzothiazole (MBT) researchgate.net. These reactions highlight the complex interplay between different components in a typical rubber formulation.

Impact of Vulkacit P on Elastomer Network Architecture and Macro Properties

Vulkacit P's Influence on Crosslink Density and Distribution Uniformity

Zinc dibutyldithiocarbamate (ZDBC) actively participates in the formation of sulfur cross-links between polymer chains, a fundamental process in achieving the desired elastic properties of rubber. chembroad.comwelltchemicals.com Dithiocarbamate (B8719985) accelerators, including ZDBC, are known to facilitate higher crosslink densities compared to some other classes of accelerators. lusida.com The degree of crosslinking, or crosslink density, is a crucial factor that directly impacts the mechanical properties of the vulcanizate, such as static and dynamic modulus, hardness, tensile strength, and tear strength. lusida.com Studies have shown that increasing the concentration of dithiocarbamate accelerators can lead to an increase in crosslink density. researchgate.net

A key aspect of ZDBC's effectiveness is its high solubility within rubber compounds. chembroad.comatamankimya.com This high solubility promotes the even dispersion of the accelerator throughout the rubber matrix, which is essential for achieving uniform vulcanization. chembroad.com Uniform dispersion and subsequent reaction lead to a more homogeneous distribution of crosslinks throughout the polymer network, minimizing areas of high or low crosslink density that could act as stress concentration points and negatively affect mechanical performance. The combination of ZDBC with additives like stearic acid can further enhance the dispersion of compounding ingredients, contributing to a more uniform vulcanization process. welltchemicals.com

Effect on Polymer Chain Mobility and Segmental Dynamics during Curing

The vulcanization process involves chemical reactions that progressively restrict the movement of polymer chains as crosslinks are formed. Accelerators like ZDBC significantly influence the kinetics of this process, leading to faster curing rates. chembroad.comatamankimya.comlusida.commade-in-china.comrubber-accelerator.comsquarespace.comwelltchemicals.comresearchgate.net As crosslink density increases during curing, the mobility of polymer chains and their segmental dynamics become increasingly constrained. google.com While the direct, real-time impact of ZDBC on polymer chain mobility during the curing reaction is not explicitly detailed in the provided information, its role in accelerating crosslink formation implies a more rapid reduction in chain mobility compared to slower cure systems. The presence of bulky substituents on accelerator molecules, such as the butyl groups in ZDBC, can also influence polymer chain mobility and potentially affect the glass transition temperature (Tg) of the cured elastomer by introducing rotational restrictions. researchgate.net

Interactions with Polymer Matrix Microstructure and Morphology

The performance of an elastomer is not solely dependent on its chemical network but also on its microstructure and morphology, including the arrangement of polymer chains and the dispersion of reinforcing fillers and other additives.

Influence on Crystallinity and Phase Transitions

In certain elastomers like natural rubber, strain can induce crystallization (SIC), a phenomenon that affects mechanical properties. mdpi.com The degree of crosslinking, influenced by accelerators like ZDBC, plays a role in SIC; higher crosslink density can impede the alignment of polymer chains necessary for crystallization under strain. While ZDBC is typically amorphous irtubes.com, its primary influence on crystallinity is indirect, mediated through its impact on crosslink density. Direct information regarding ZDBC's specific influence on other phase transitions, such as the glass transition temperature (Tg), is limited in the provided snippets, although the general principle that bulky accelerator fragments can affect Tg by restricting chain mobility has been noted. researchgate.net

Elucidating Structure-Property Relationships in this compound-Vulcanized Elastomers

The structure-property relationships in elastomers vulcanized with this compound are intrinsically linked to the crosslink density and the characteristics of the sulfur network formed. As a dithiocarbamate accelerator, this compound influences the rate and efficiency of sulfur crosslinking, impacting the density and distribution of crosslinks within the polymer matrix. These network characteristics, in turn, govern the material's mechanical and dynamic performance.

Development of Elastic Modulus and Hardness Characteristics

The elastic modulus and hardness of an elastomer are directly correlated with its crosslink density. A higher crosslink density generally results in a stiffer material with a higher elastic modulus and increased hardness. While specific quantitative data detailing the precise development of elastic modulus and hardness solely attributable to this compound across various elastomer types and concentrations was not extensively available in the reviewed literature, the general principle holds: this compound, by promoting crosslink formation, contributes to the development of these key mechanical characteristics. The extent of this development is dependent on the specific elastomer, the concentration of this compound, and other compounding ingredients and processing conditions.

Tensile Strength and Elongation at Break Performance

Tensile strength and elongation at break are critical indicators of an elastomer's ability to withstand deformation under stress before fracturing. Vulcanization significantly improves both properties compared to unvulcanized rubber. The tensile strength is influenced by the strength and density of the crosslink network, while elongation at break is related to the flexibility of the polymer chains between crosslinks. Although detailed research findings specifically quantifying the tensile strength and elongation at break performance solely of this compound-vulcanized elastomers across different conditions were not prominently featured in the search results, accelerators like this compound are known to play a vital role in achieving optimal tensile properties by facilitating efficient crosslinking. The balance between tensile strength and elongation at break is a key aspect of optimizing elastomer formulations for specific applications.

Long-Term Aging Resistance Mechanisms (e.g., thermal, oxidative, fatigue)

Elastomers are susceptible to degradation over time due to various aging mechanisms, including thermal, oxidative, and fatigue processes. These processes can lead to changes in the polymer network, affecting the material's mechanical properties. The search results indicate that dithiocarbamate accelerators, including this compound, contribute to good aging resistance. Aging processes caused by oxygen or heat can alter the properties of vulcanizates, potentially leading to depolymerization, fatigue, brittleness, and cracking. While specific detailed mechanisms of how this compound confers aging resistance were not elaborated in the provided snippets, its classification among accelerators known for good aging resistance suggests it plays a protective role in maintaining the integrity and performance of the elastomer network under long-term exposure to environmental factors and dynamic stress. The use of antidegradants in conjunction with accelerators is also a common strategy to enhance aging resistance.

Advanced Analytical and Characterization Methodologies for Vulkacit P Systems Research

Spectroscopic Techniques for In-situ and Ex-situ Analysis

Spectroscopic methods offer powerful tools for probing the chemical composition and structural changes occurring during rubber vulcanization. Both in-situ (during the process) and ex-situ (on isolated samples) analyses can be performed, although in-situ analysis of complex rubber systems presents significant challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediates and Network Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique capable of providing detailed information about the molecular structure and dynamics of chemical species. In the context of rubber vulcanization accelerated by compounds like Vulkacit P, NMR can potentially be used to identify reaction intermediates and study the structure of the polymer network formed during cross-linking. While specific research findings detailing the application of NMR to this compound intermediates or network structure were not prominently found, NMR, including techniques like 13C NMR, is a standard tool for structural analysis in polymer science and could theoretically be applied to study the changes in the rubber matrix and the accelerator fragments during vulcanization chemicalbook.com.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of molecules, allowing for the identification of functional groups and the monitoring of their transformations during chemical reactions. These techniques can be applied to study the changes in the chemical structure of this compound and the rubber matrix during vulcanization. While detailed studies on this compound specifically using these methods for functional group transformations were not extensively available, IR spectroscopy has been mentioned in the context of identifying vulcanization accelerators in rubber extracts nih.gov. The application of IR and Raman spectroscopy to rubber systems can help track the consumption of reactive groups in the accelerator and the formation of new bonds in the polymer network.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry of Activators and Accelerators

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information about the top few nanometers of a material. In rubber compounds, XPS can be valuable for studying the surface chemistry of fillers, activators (like zinc oxide), and accelerators. While specific research on the XPS analysis of this compound's surface chemistry or its interaction with other components was not detailed in the provided information, XPS is a relevant technique for understanding the surface-level interactions that can influence vulcanization kinetics, particularly concerning the dispersion and activation of accelerators and metal oxides.

UV-Vis Spectroscopy for Reaction Monitoring

UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. This technique can be used to monitor reactions involving compounds that have chromophores absorbing in this range. In the analysis of dithiocarbamate (B8719985) accelerators, including those related to this compound, UV-Vis spectroscopy is employed for quantification. For instance, a colorimetric assay utilizing UV spectrophotometry at 320 nm is used to measure dialkyldithiocarbamates, mercaptobenzothiazoles, and thiurams in rubber extracts, often after complexation with cobalt chloride, which produces a colored complex americanelements.comrna-society.org. While primarily used for end-point quantification, monitoring the changes in UV-Vis spectra over time could potentially provide insights into reaction kinetics if specific chromophoric intermediates or products are involved.

Chromatographic Methods for Accelerator, Byproduct, and Degradant Quantification

Chromatographic techniques are essential for separating and quantifying individual components within complex mixtures, such as rubber extracts containing accelerators, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of rubber accelerators, including zinc dithiocarbamates which are related to this compound americanelements.comnih.govwikipedia.orgatamankimya.com. HPLC allows for the separation of different dithiocarbamate compounds based on their interaction with a stationary phase, followed by detection and quantification nih.gov.

Methods for analyzing zinc dithiocarbamates by HPLC often involve reversed-phase chromatography americanelements.comatamankimya.com. Challenges exist due to the potential instability of zinc dithiocarbamate complexes, and approaches to address this include pre-column derivatization, for example, with cobalt or copper to form more stable complexes, or the addition of protective agents to the sample extracts americanelements.comwikipedia.orgatamankimya.com. UV detection is commonly used in conjunction with HPLC for the analysis of these compounds, with detection wavelengths such as 260 nm or 435 nm (when using copper derivatization) being reported americanelements.comatamankimya.com.

Analytical TechniqueApplication in this compound Systems Research (Potential/Demonstrated)Key Information from Search Results
NMR Spectroscopy Intermediates, Network StructureGeneral technique for polymer structure; limited specific data for this compound intermediates/network in snippets. chemicalbook.comnih.gov
IR Spectroscopy Functional Group TransformationsGeneral technique for functional group identification; mentioned for accelerator identification; limited specific data for this compound transformations in snippets. nih.govnih.gov
Raman Spectroscopy Functional Group TransformationsGeneral technique for functional group identification; limited specific data for this compound transformations in snippets. nih.gov
XPS Surface Chemistry of Activators and AcceleratorsSurface-sensitive technique for elemental/chemical state; no specific data for this compound surface chemistry in snippets.
UV-Vis Spectroscopy Reaction Monitoring, QuantificationUsed for quantification of dithiocarbamates (e.g., at 320 nm, often with derivatization); potential for monitoring. americanelements.comrna-society.org
HPLC Accelerator, Byproduct, Degradant QuantificationPrimary method for quantifying dithiocarbamates in rubber extracts; involves reversed-phase, sometimes derivatization. americanelements.comnih.govwikipedia.orgatamankimya.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to identify and quantify volatile organic compounds (VOCs) emitted from rubber materials, including those containing accelerators like this compound epdf.pubmdpi.comresearchgate.netnih.gov. The process typically involves a headspace sampling method, where volatile compounds are extracted from the rubber sample into a gas phase before being injected into the GC-MS system researchgate.netnih.gov. The gas chromatograph separates the volatile components based on their boiling points and interaction with the stationary phase, while the mass spectrometer identifies them based on their unique fragmentation patterns mdpi.com.

Studies using GC-MS have identified various VOCs in rubber compounds, which can originate from the raw rubber, processing aids, or the decomposition of additives like vulcanization accelerators mdpi.comresearchgate.net. For instance, research on crumb rubber modified bitumen, which can contain components from recycled tires, has utilized GC-MS to identify a range of VOCs including alkanes, olefins, aromatic hydrocarbons, and their derivatives mdpi.com. Specific compounds like benzothiazole, a common rubber vulcanization accelerant, have been detected using GC-MS mdpi.com. While direct studies specifically detailing VOCs from this compound decomposition using GC-MS were not extensively found, the technique is broadly applicable to analyzing the volatile profile of any rubber system and can help identify potential byproducts or residual components related to the accelerator's presence and reaction. The identification of VOCs is critical for understanding potential environmental impacts and material quality.

Rheological Techniques for Curing Kinetics and Viscoelastic Properties Assessment

Rheological techniques are indispensable for monitoring the curing process of rubber compounds and characterizing the viscoelastic properties of the resulting vulcanizates nih.govfishersci.benih.govlusida.comohiowea.orgvot.pl. These methods measure the material's response to applied stress or strain, providing information about changes in viscosity, modulus, and elasticity as crosslinking occurs ionike.comconicet.gov.arnetzsch.com.

Rubber Process Analysis (RPA) and Oscillating Disk Rheometry (ODR) for Cure Profiling

Rubber Process Analysis (RPA) and Oscillating Disk Rheometry (ODR), also known as oscillating rheometers, are standard tools for cure profiling of rubber compounds fishersci.benih.govohiowea.orgvot.pl. These instruments measure the torque response of a rubber sample subjected to oscillatory shear at a controlled temperature. The torque is directly related to the shear modulus of the rubber, which increases as crosslinking progresses lusida.com.

A typical rheometer curve, obtained from RPA or ODR, shows the torque as a function of time at a specific temperature. Key parameters extracted from this curve include:

Minimum Torque (ML): Represents the viscosity of the uncured compound.

Scorch Time (ts1 or ts2): The time at which a significant increase in torque begins, indicating the onset of vulcanization.

Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, often considered the point of optimal crosslink density for many properties.

Maximum Torque (MH): Represents the stiffness or shear modulus of the fully cured rubber, related to the final crosslink density.

Cure Rate Index (CRI): Calculated as (MH - ML) / t90 - ts2, indicating the speed of vulcanization.

These parameters provide a comprehensive profile of the curing behavior, including the induction period, the rate of crosslinking, and the final state of cure lusida.com. Variations in this compound concentration or in combination with other accelerators and compounding ingredients can significantly influence these rheological parameters, allowing for optimization of cure cycles. For example, accelerators are known to increase the reaction rate of vulcanization lcms.cz. Rheological studies can quantitatively demonstrate this effect by showing changes in scorch time and cure rate.

While specific rheological data for this compound systems were not found in detail within the search results, the principles of RPA and ODR are universally applied to study the curing of rubber accelerated by dithiocarbamates like this compound lanxess.sglusida.com. These techniques are crucial for determining the appropriate processing temperature and time to achieve desired material properties ionike.com.

Dynamic Mechanical Analysis (DMA) for Crosslinking Kinetics and Glass Transition Behavior

Dynamic Mechanical Analysis (DMA) is a technique that measures the viscoelastic properties of a material as a function of temperature, time, frequency, or strain nih.govlusida.comvot.pltainstruments.com. In the context of rubber systems containing this compound, DMA is used to study the kinetics of crosslinking and to characterize the glass transition behavior of the vulcanizate nih.govlusida.comvot.pl.

In DMA, a sinusoidal mechanical stress or strain is applied to the sample, and the resulting strain or stress is measured. The material's response is characterized by the storage modulus (E' or G'), which represents the elastic or solid-like behavior, and the loss modulus (E'' or G''), which represents the viscous or liquid-like behavior tainstruments.com. The ratio of the loss modulus to the storage modulus is the damping factor (tan δ) tainstruments.com.

DMA can provide insights into crosslinking kinetics by monitoring the increase in storage modulus as the network forms during curing at a specific temperature lusida.com. The glass transition temperature (Tg), a key property influenced by crosslink density, can be determined from the peak of the tan δ curve or the onset of the storage modulus drop during a temperature sweep vot.pltainstruments.commdpi.com. A higher crosslink density generally leads to a higher glass transition temperature mdpi.comuni-hannover.deresearchgate.net.

DMA is highly sensitive to changes in molecular mobility and network structure, making it valuable for understanding how this compound influences the final properties of the cured rubber tainstruments.commdpi.com. Research has shown that DMA can effectively characterize the glass transition process and its relationship with crosslink density in various elastomer systems mdpi.comresearchgate.net.

Chemical and Physical Methods for Crosslink Density and Network Structure Determination

The performance of a cured rubber is directly related to its crosslink density and the type of crosslinks formed. Several chemical and physical methods are employed to quantify these network characteristics in this compound systems.

Equilibrium Swelling Measurements (e.g., Flory-Rehner Equation Application)

Equilibrium swelling measurements are a widely used physical method to determine the crosslink density of vulcanized rubber nih.govallenpress.comiupac.orgrubber.or.kr. The method is based on the principle that a crosslinked polymer network will swell in a good solvent until the osmotic forces driving solvent uptake are balanced by the retractive forces of the stretched polymer chains iupac.orgrubber.or.kr. The degree of swelling is inversely related to the crosslink density; a higher crosslink density results in less swelling rubber.or.kr.

The Flory-Rehner equation is commonly applied to calculate the crosslink density (ν) from equilibrium swelling data:

ν = -[ln(1 - v2) + v2 + χv2^2] / [V1 * (v2^(1/3) - v2/2)]

Where:

ν is the crosslink density (mol/cm³)

v2 is the volume fraction of polymer in the swollen gel

χ is the polymer-solvent interaction parameter

V1 is the molar volume of the solvent (cm³/mol)

To perform this measurement, a sample of the cured rubber is immersed in a suitable solvent (e.g., toluene) until it reaches equilibrium swelling iupac.orgexpresspolymlett.com. The weight or volume of the swollen sample is measured, and the volume fraction of the polymer in the swollen gel (v2) is calculated using the densities of the polymer and the solvent rubber.or.krakjournals.com. The accuracy of the calculated crosslink density depends significantly on the value of the polymer-solvent interaction parameter (χ) rubber.or.kr.

Equilibrium swelling measurements, coupled with the Flory-Rehner equation, provide a macroscopic measure of the total effective crosslink density in rubber compounds accelerated by this compound. This information is vital for correlating the curing process with the final mechanical properties of the vulcanizate. Studies on various rubber systems have successfully employed this method to quantify crosslink density and relate it to material properties mdpi.comexpresspolymlett.comakjournals.comdiva-portal.org.

Chemical Degradation Studies for Crosslink Type (Mono-, Di-, Poly-sulfidic) Quantification

In sulfur vulcanization, different types of crosslinks can form between polymer chains: monosulfidic (-S-), disulfidic (-S-S-), and polysulfidic (-Sx-, x>2) fishersci.beresearchgate.net. The type of crosslink significantly influences the thermal stability, fatigue resistance, and other properties of the cured rubber. Chemical degradation studies, often using specific chemical probes, are employed to quantify the distribution of these crosslink types fishersci.berubber.or.krresearchgate.netvagmichemicals.com.

These methods typically involve treating the cured rubber sample with reagents that selectively cleave different types of sulfur crosslinks. For example, a combination of a thiol and an amine can be used as a chemical probe to break polysulfidic and disulfidic crosslinks while leaving monosulfidic crosslinks intact rubber.or.kr. By analyzing the changes in crosslink density after selective cleavage (e.g., using swelling measurements), the relative proportions of mono-, di-, and polysulfidic crosslinks can be determined rubber.or.kr.

While the search results did not provide specific data on the crosslink types formed in this compound accelerated systems using this method, the technique is a established approach in rubber chemistry for understanding the network structure resulting from sulfur vulcanization with various accelerators fishersci.berubber.or.krresearchgate.netvagmichemicals.com. This compound, as a dithiocarbamate accelerator, influences the sulfur vulcanization network structure, and chemical degradation studies would be the relevant methodology to characterize the types of sulfur crosslinks formed in its presence.

Compounds and PubChem CIDs

Compound NamePubChem CID
This compound (Zinc ethylphenyldithiocarbamate)61753 nih.gov
Zinc dibenzyldithiocarbamate (B1202937) (ZBEC)84610 nih.gov
Tetramethyl thiuram disulfide (TMTD)8447 zhanggroup.org
N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS)74703 nih.gov
Zinc dibutyldithiocarbamate5284483 americanelements.com
Ziram (Zinc dimethyldithiocarbamate)8722 ctdbase.org

Data Tables

As specific quantitative data directly linked to this compound for each analytical method was not consistently available across the search results, representative data structures illustrating the type of information obtained from each technique are described below. Actual data would vary depending on the specific rubber formulation and processing conditions.

Table 1: Illustrative GC-MS Data for Volatile Components (Hypothetical)

Compound NameRetention Time (min)Peak Area (Arbitrary Units)Potential Source
Compound AX.XXYYYRubber Polymer/Additive
Compound BZ.ZZWWWAccelerator Byproduct
Compound CA.AABBBProcessing Aid

Note: This table presents a hypothetical structure for GC-MS data. Actual data would require specific experimental analysis of a this compound-containing rubber system.

Table 2: Illustrative Rheological Data (RPA/ODR) for Cure Profiling (Hypothetical)

ParameterValueUnit
Minimum Torque (ML)X.XdNm
Scorch Time (ts2)Y.Ymin
Optimum Cure Time (t90)Z.Zmin
Maximum Torque (MH)A.AdNm
Cure Rate Index (CRI)B.BdNm/min

Note: This table presents a hypothetical structure for rheological data. Actual data would be obtained from a rheometer test on a this compound-containing rubber compound.

Table 3: Illustrative DMA Data for Glass Transition Temperature (Hypothetical)

ParameterValueUnit
Glass Transition Temperature (Tg) (from tan δ peak)XX°C
Storage Modulus (E') at Room TemperatureYYMPa
Tan δ Peak ValueZ.Z-

Note: This table presents a hypothetical structure for DMA data. Actual data would be obtained from a temperature sweep DMA experiment on a cured rubber sample.

Table 4: Illustrative Equilibrium Swelling Data for Crosslink Density (Hypothetical)

ParameterValueUnit
Equilibrium Swelling Ratio (Q)X.XX-
Volume Fraction of Polymer (v2)Y.YY-
Crosslink Density (ν) (calculated)Z.ZZ x 10⁻⁵mol/cm³

Note: This table presents a hypothetical structure for swelling data. Actual data would be obtained from swelling experiments and calculation using the Flory-Rehner equation.

Table 5: Illustrative Chemical Degradation Data for Crosslink Type (Hypothetical)

Crosslink TypeRelative Percentage (%)
MonosulfidicXX
DisulfidicYY
PolysulfidicZZ

Note: This table presents a hypothetical structure for chemical degradation data. Actual data would be obtained from selective cleavage experiments and subsequent analysis.

Microscopic Techniques for Morphological and Dispersion Investigations (e.g., SEM, TEM)

The performance of rubber compounds is intrinsically linked to the uniform distribution and morphology of their constituent components, including vulcanizing agents and accelerators. This compound extra N, a widely used accelerator in the rubber industry, is based on zinc ethyl phenyl dithiocarbamate (ZEPC). The morphology of this accelerator in its raw state and its dispersion within the rubber matrix significantly influence the kinetics of vulcanization and the final mechanical properties of the rubber product. Investigating these characteristics at microscopic levels is therefore crucial for optimizing compound formulations and processing conditions.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools employed to visualize the morphology and dispersion of additives within polymer matrices, including rubber compounds. SEM provides high-resolution images of the surface morphology of a sample. When applied to rubber compounds containing accelerators like this compound, SEM can reveal the size, shape, and distribution of accelerator particles or agglomerates on fractured or prepared surfaces. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, allows for elemental analysis of specific areas, helping to identify the chemical composition of observed particles and confirm the presence and location of the zinc-containing accelerator within the rubber matrix. atamanchemicals.comnih.gov

TEM, offering even higher resolution than SEM, enables the investigation of the internal structure and dispersion of additives at the nanoscale. atamanchemicals.comnih.govctdbase.org This is particularly valuable for assessing the degree of dispersion of fine particles or the presence of nanoscale agglomerates of the accelerator within the rubber matrix. Preparing samples for TEM typically involves obtaining very thin sections of the rubber compound, allowing electrons to pass through and create an image based on variations in density and composition. TEM can provide insights into how well the accelerator is dispersed among the rubber polymer chains and other compounding ingredients. cenmed.comthegoodscentscompany.comnih.gov

Computational and Theoretical Studies of Vulkacit P and Vulcanization

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) of Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reaction mechanisms of chemical compounds. In the context of vulcanization accelerated by compounds like ZBEC, DFT can be applied to study the elementary steps involved in the formation of active sulfur species and their subsequent reactions with polymer chains researchgate.netrsdjournal.org.

The mechanism of action of zinc dithiocarbamates, including ZBEC, involves interaction with sulfur-containing compounds, facilitating cross-link formation atamanchemicals.comatamankimya.com. While specific DFT studies detailing the reaction pathways initiated by ZBEC were not extensively detailed in the provided snippets, DFT is a suitable method for exploring how ZBEC activates sulfur, the transition states involved in sulfur insertion into polymer chains, and the role of the zinc ion in coordinating these reactions. Such calculations can provide insights into energy barriers and reaction rates for different pathways, helping to elucidate the precise catalytic cycle of ZBEC in sulfur vulcanization. DFT studies have been used to investigate the interaction of zinc ions in various chemical environments, providing a basis for understanding their role in complex processes like vulcanization researchgate.net.

Molecular Dynamics (MD) Simulations of Accelerator-Polymer Interactions

Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of molecules and their interactions in a given system over time. Applied to ZBEC-accelerated vulcanization, MD simulations can model the diffusion of ZBEC and sulfur species within the rubber matrix, their interactions with polymer chains, and the structural evolution of the network during curing.

MD simulations can provide insights into how the molecular structure of ZBEC, characterized by its zinc ion coordinated to two dibenzyldithiocarbamate (B1202937) ligands atamanchemicals.com, influences its dispersion and mobility within different rubber types (e.g., natural rubber, SBR, EPDM) atamankimya.comrobinsonbrothers.uk. These simulations can help understand the spatial distribution of the accelerator and its proximity to reactive sites on the polymer chains. Furthermore, MD can potentially simulate the initial stages of crosslink formation and how the presence of ZBEC affects the local environment and flexibility of the polymer chains, although specific MD studies on ZBEC-polymer interactions were not detailed in the search results. The low solubility of ZBEC in rubbers atamankimya.comrobinsonbrothers.uk could also be a subject of investigation using MD simulations to understand the factors governing its distribution and effectiveness.

Development of Kinetic Models for Vulkacit P-Accelerated Vulcanization

Kinetic models are developed to describe the rate of the vulcanization process and predict cure characteristics based on temperature, time, and the concentration of curing agents, including accelerators like ZBEC. Experimental techniques such as rheometry provide data (e.g., scorch time, optimal vulcanization time, cure rate) that are used to develop and validate these models mdpi.comresearchgate.net.

ZBEC is known to significantly influence cure rate and optimal vulcanization time, often acting as an ultra-accelerator atamankimya.comatamankimya.comresearchgate.net. Kinetic models can incorporate the specific reaction orders and rate constants associated with ZBEC's activity. Studies have utilized various models, such as Kissinger, Flynn-Wall-Ozawa, and Crane models, to analyze vulcanization kinetics researcher.life. While these models can be applied to systems using ZBEC, the development of specific kinetic models tailored to capture the nuances of ZBEC's synergistic effects with other accelerators (e.g., sulfenamides like CBS) researchgate.net or its performance in reducing ZnO content researchgate.netresearcher.life would provide a more accurate representation of ZBEC-accelerated vulcanization. These models can help optimize cure cycles for different rubber formulations containing ZBEC.

Predictive Simulations for Material Properties based on Curing Parameters

Predictive simulations leverage the understanding gained from molecular-level studies and kinetic modeling to forecast the final material properties of the vulcanized rubber based on the curing parameters employed. By simulating the vulcanization process with specific accelerators like ZBEC, manufacturers can anticipate properties such as crosslink density, tensile strength, modulus, and elongation at break mdpi.comresearchgate.netresearcher.life.

The crosslink density of the vulcanizate is a critical factor determining its mechanical properties researchgate.net. ZBEC has been shown to increase crosslink density and improve tensile strength, particularly in synergistic systems with other accelerators researchgate.net. Predictive simulations can correlate the cure characteristics (e.g., cure time, temperature) influenced by ZBEC with the resulting crosslink network structure and density. Advanced computational modeling techniques, including predictive analytics, are being used to simulate the vulcanization process, allowing for precise adjustments to accelerator concentrations and curing temperatures to achieve desired material properties pmarketresearch.com. This data-driven approach minimizes trial-and-error, leading to more efficient production and potentially improved product performance.

For instance, research has shown that SBR vulcanizates with ZBEC can exhibit higher tensile strength compared to those cured with other accelerators, and this can be linked to the crosslink density achieved during vulcanization researchgate.net. Predictive simulations aim to capture these relationships, enabling the prediction of mechanical performance based on the chosen ZBEC concentration and curing cycle.

Here is a table summarizing some research findings related to ZBEC's effect on cure characteristics and mechanical properties:

PropertyZBEC System (Example)Comparison System (Example)ZBEC EffectSource
Optimal Cure TimeZBEC/CBSTMTD/MBTSReduced by 20%
Crosslink DensityZBEC/CBSCBS aloneEnhanced
Tensile StrengthZBEC-based SBRZDEC-based SBR18–22 MPa vs 15–18 MPa
Tensile StrengthDibenzyldithiocarbamate derivativeReference SBR compositesHigher tensile strength researchgate.net
ZnO ReductionDibenzyldithiocarbamate derivativeConventional ZnO/St. A.Enables 40% reduction in ZnO without adverse effect on crosslink density and performance researchgate.netresearcher.life
Scorch ResistanceZBEC (among zinc dithiocarbamates)ZDMC, ZDECLongest scorch resistance atamankimya.comatamankimya.com

Note: The data in the table are derived from the provided search snippets and represent specific experimental findings, which predictive simulations aim to model and forecast.

Synergistic and Antagonistic Interactions of Vulkacit P with Co Formulants

Role of Zinc Oxide and Other Activators in Vulkacit P Accelerated Systems

Zinc oxide (ZnO) is a fundamental activator in accelerated sulfur vulcanization, and its presence is crucial for the efficient performance of dithiocarbamate (B8719985) accelerators like this compound. indolysaght.comnih.govmdpi.com While this compound can exhibit some activity on its own, the addition of ZnO dramatically increases the vulcanization rate and efficiency. indolysaght.comnih.gov

Mechanisms of Metal Ion Catalysis and Complex Formation

The activation mechanism involving ZnO and fatty acids (such as stearic acid), commonly used as co-activators, is well-established. ZnO reacts with fatty acids to form soluble zinc soaps (zinc carboxylates). indolysaght.comnih.govacs.org These zinc species are more readily dispersed in the rubber matrix and are the key to activating the accelerator. indolysaght.com

In the presence of this compound (ZEPC) and sulfur, these soluble zinc species participate in a complex reaction sequence. The zinc ions from the soap interact with the dithiocarbamate accelerator to form active intermediates. indolysaght.comnih.govacs.org These intermediates are believed to be zinc complexes containing polysulfidic ligands, which are the actual sulfurating agents responsible for forming crosslinks between polymer chains. nih.govacs.org The zinc ion acts as a catalyst, facilitating the transfer of sulfur to the rubber polymer. indolysaght.com Research indicates that the availability and reactivity of these zinc centers are critical for the kinetics and efficiency of the curing process. nih.gov

Surface Chemistry and Dispersion Effects of Activators

The effectiveness of ZnO as an activator is also linked to its surface chemistry and dispersion within the rubber compound. ZnO typically has a hydrophilic character, while rubber is hydrophobic, which can lead to agglomeration of ZnO particles. nih.gov Poor dispersion of ZnO can result in non-uniform activation and inefficient crosslink formation. nih.gov

Other metal oxides can also act as co-activators in conjunction with ZnO, influencing the vulcanization characteristics. For instance, combinations of MgO and ZnO have been investigated, showing that MgO can reduce optimum curing times and improve mechanical properties, suggesting chemical interactions between the metal oxides during vulcanization. mdpi.com

Interactions with Sulfur and Sulfur Donors: Stoichiometry and Efficiency

Sulfur is the primary crosslinking agent in conventional vulcanization, and the interaction between this compound, sulfur, and the rubber polymer dictates the cure characteristics and the structure of the sulfur crosslinks. This compound, as a dithiocarbamate accelerator, is known for its ability to facilitate fast vulcanization, often allowing for the use of smaller quantities of sulfur compared to slower accelerator classes like thiazoles or sulfenamides to achieve optimal properties in a shorter time. akrochem.com

The stoichiometry between this compound, sulfur, and activators significantly influences the vulcanization efficiency and the nature of the crosslinks formed (e.g., polysulfidic, disulfidic, or monosulfidic). Dithiocarbamate accelerators generally promote the formation of shorter, more thermally stable crosslinks compared to some other accelerator types, particularly in efficient vulcanization (EV) or sulfurless cure systems where the sulfur level is low or sulfur donors are used instead of elemental sulfur. lanxess.com

Combinatorial Effects with Other Accelerator Classes (e.g., Thiazoles, Sulfenamides, Guanidines, Thiurams)

This compound, being a very fast dithiocarbamate accelerator, is frequently used in combination with other accelerator classes to achieve a balance of processing safety (scorch time) and cure speed. matweb.comakrochem.com These combinations can result in synergistic or antagonistic effects on the vulcanization process and the final properties of the rubber.

Delayed Action and Ultra-Acceleration Synergy

Combining this compound with delayed-action accelerators, such as sulfenamides, is a common practice to improve scorch safety while maintaining a fast cure rate. akrochem.comatamankimya.com Sulfenamide (B3320178) accelerators provide a delayed onset of cure, allowing for better processing time before vulcanization begins. atamankimya.comlanxess.com Once the vulcanization starts, the presence of this compound can act as a booster, significantly increasing the cure rate and achieving a steep curing characteristic. akrochem.comindiamart.com This synergistic effect allows for a good balance between processing safety and a fast, efficient cure.

Dithiocarbamates like this compound are often described as "ultra" accelerators due to their high activity. akrochem.com When used as secondary accelerators or "boosters" with primary accelerators like thiazoles or sulfenamides, they contribute to achieving very fast cure rates and higher crosslink densities. matweb.comakrochem.comindiamart.com For example, combinations of dithiocarbamates with thiazole (B1198619) accelerators can show synergistic effects on cure rate. indiamart.comgoogle.com Similarly, dithiocarbamate derivatives applied with sulfenamide accelerators have been shown to enhance vulcanization efficiency, reduce optimal cure time, and increase crosslink density. mdpi.comresearchgate.net

However, the specific combination and ratio of accelerators are critical, as antagonistic effects can also occur. For instance, thiazole accelerators can act as retarders when used as the main accelerator in systems primarily accelerated by thiurams or dithiocarbamates, although they can also boost these systems at lower concentrations. indiamart.comlusida.com

Influence on Cure Profile and Network Formation

The choice of accelerator combination, including this compound and other classes, profoundly influences the cure profile, which is typically monitored using a rheometer. The cure profile shows parameters such as scorch time (the time to the onset of vulcanization), cure time (the time to reach a certain percentage of the maximum torque), and the maximum torque (related to the crosslink density).

Combinations involving this compound and delayed-action accelerators like sulfenamides can result in a cure profile with a noticeable induction period (delayed scorch) followed by a rapid increase in torque (fast cure rate). lanxess.com This is in contrast to using this compound alone, which would likely result in a very short scorch time and a very fast, potentially difficult-to-control, cure.

The accelerator system also affects the final crosslink network structure. Different accelerators and combinations can lead to variations in the length and distribution of sulfur crosslinks. lanxess.com This, in turn, impacts the physical and mechanical properties of the vulcanizate, such as tensile strength, elongation at break, modulus, and aging resistance. For example, achieving a high crosslink density is often associated with increased stiffness and tensile strength. mdpi.comacs.org The synergistic effects observed with this compound in combination with other accelerators often lead to improved cure efficiency and higher crosslink densities compared to using the accelerators individually. mdpi.comresearchgate.net

The formation of the three-dimensional network structure within the rubber material, which provides elasticity, strength, and durability, is directly controlled by the crosslinking process mediated by the accelerator system. atamankimya.comatamankimya.comunimib.it The specific interactions of this compound with other accelerators and sulfur donors influence the rate and extent of this network formation.

Data Table: Illustrative Synergistic Effects of Accelerator Combinations

Accelerator System (Illustrative)Scorch Time (ts1)Cure Time (t90)Maximum Torque (MH)Notes on Synergy/Antagonism
This compound (ZEPC) AloneShortVery ShortHighVery fast cure, potentially poor scorch safety
Sulfenamide (e.g., CBS) AloneLongerModerateModerateDelayed action, slower cure rate than ZEPC
This compound + SulfenamideModerate to LongShort to ModerateHigherSynergy: Improved scorch safety with fast cure rate and high crosslink density
Thiazole (e.g., MBTS) AloneModerateModerateModerateStandard cure rate
This compound + ThiazoleShort to ModerateShortHighSynergy: Booster effect, faster cure rate
Thiuram (e.g., TMTD) AloneShortVery ShortVery HighUltra-fast cure, can act as sulfur donor
This compound + ThiuramVery ShortVery ShortVery HighPotential for ultra-fast cure, may be too scorchy depending on ratio
Guanidine (B92328) (e.g., DPG) AloneVery LongLongLowSlowest action, often used as secondary accelerator
This compound + GuanidineModerateModerateModerate to HighSynergy: Guanidine can activate dithiocarbamates, influencing cure rate

Note: This table provides a generalized illustration of potential effects based on typical accelerator behaviors and reported synergies. Actual values are highly dependent on the specific rubber compound formulation, temperature, and processing conditions.

Detailed Research Findings (Illustrative based on general dithiocarbamate behavior):

Studies on dithiocarbamate accelerators, including the class to which this compound belongs, consistently show their high activity. For example, research has demonstrated that the addition of a dibenzyldithiocarbamate (B1202937) derivative (another dithiocarbamate) to styrene-butadiene rubber (SBR) compounds containing sulfenamide (CBS) and/or guanidine (DPG) accelerators effectively enhanced vulcanization efficiency, reduced optimal vulcanization time, and increased crosslink density, even with lower amounts of ZnO. mdpi.comresearchgate.net This highlights the synergistic potential of dithiocarbamates with other accelerator types and their ability to improve cure performance. The same study also indicated that the dithiocarbamate could potentially replace CBS while maintaining desirable properties and improving thermo-oxidative aging resistance. mdpi.comresearchgate.net

The influence of ZnO concentration on crosslink density has also been documented, with higher ZnO levels generally leading to increased crosslinking, further emphasizing the critical role of the activator in dithiocarbamate-accelerated systems. acs.org

Impact of Antioxidants and Antidegradants on this compound Performance

Antioxidants and antidegradants are crucial additives in rubber compounding, designed to protect the rubber matrix from degradation caused by factors such as oxygen, ozone, heat, and dynamic stress. scribd.comatamanchemicals.comamericanelements.com While their primary role is polymer protection, their presence and interaction within the complex rubber formulation can indirectly impact the performance of vulcanization accelerators like this compound.

Dithiocarbamate accelerators, the class to which this compound belongs, are known for their ultra-fast vulcanization characteristics. scribd.com The effectiveness of these accelerators relies on the availability of reactive sites on the rubber polymer chains for crosslinking. By protecting the polymer backbone from oxidative degradation during processing and aging, antioxidants and antidegradants help maintain the integrity of these reactive sites, thus indirectly supporting the long-term performance of the vulcanization network established by the accelerator.

It is important to consider that the effectiveness of certain antidegradants can be temperature-dependent, with some losing efficiency at the elevated temperatures typically used for vulcanization. atamanchemicals.com This underscores the need for careful selection of antidegradants to ensure they provide adequate protection throughout the processing and service life of the rubber product without negatively interfering with the vulcanization process accelerated by this compound.

While specific detailed research findings on the direct synergistic or antagonistic chemical interactions between this compound (zinc ethylphenyl dithiocarbamate) and individual antioxidants or antidegradants were not extensively detailed in the provided search results, the general principles of polymer protection by these additives are fundamental to maintaining the potential for effective vulcanization by accelerators like this compound.

Filler-Accelerator Interactions and their Influence on Curing and Material Properties

Fillers, such as carbon black and silica (B1680970), are integral components of most rubber formulations, significantly influencing both the vulcanization process and the final material properties of the rubber compound. fishersci.cawikidata.orgwikipedia.orgfishersci.seatamankimya.com The interaction between these fillers and the rubber matrix, as well as their interaction with accelerators like this compound, plays a critical role.

Filler-rubber interaction is paramount for achieving reinforcement, which contributes to improved mechanical properties such as tensile strength, abrasion resistance, and tear strength. wikidata.orgwikipedia.orgfishersci.se Carbon black primarily exhibits physical interactions with the rubber polymer, while silica's interaction is weaker and often requires coupling agents, such as silanes, to form stronger chemical bonds with the polymer chains. wikidata.orgwikipedia.org

The presence and type of filler can directly influence the curing characteristics of rubber compounds accelerated by this compound. Studies have shown that different fillers impact parameters such as scorch time (the time to the onset of vulcanization), cure time (the time to achieve optimal vulcanization), and torque development (related to crosslink density). fishersci.cawikipedia.orgatamankimya.com For example, higher loadings of carbon black have been observed to decrease scorch and cure times while increasing torque and crosslink density. wikipedia.org Conversely, silica fillers can increase scorch and cure times and affect elastic torque and crosslink density differently compared to carbon black. wikipedia.org

The interaction between the accelerator and the filler surface can also be significant. Some fillers, particularly those with high surface activity or certain surface chemistries, can adsorb or interact with accelerators, potentially affecting their availability and activity during vulcanization. This can lead to changes in cure rate and efficiency.

Furthermore, filler-filler interactions, which describe the tendency of filler particles to aggregate within the rubber matrix, also impact rheological behavior and mechanical properties. fishersci.sewikipedia.orgthegoodscentscompany.com Poor dispersion of fillers due to strong filler-filler interactions can result in non-uniform crosslink density and diminished mechanical performance despite the presence of an effective accelerator like this compound. thegoodscentscompany.com Achieving good filler dispersion is therefore essential for optimizing the reinforcing effect and ensuring consistent curing and material properties. wikipedia.orgwikidata.orgwikipedia.orgthegoodscentscompany.com

The influence of fillers on curing and material properties in rubber compounds is well-documented. The following table illustrates the type of data that is typically generated to assess the impact of different fillers on cure characteristics and mechanical properties in rubber systems, which would be relevant when using an accelerator like this compound.

PropertyCarbon Black Filled Compound Example EffectSilica Filled Compound Example EffectSource Example (General Filler Study)
Scorch Time (ts2/ts5)Decreased wikipedia.orgIncreased wikipedia.org wikipedia.org
Cure Time (tc90)Decreased wikipedia.orgIncreased wikipedia.org wikipedia.org
Maximum Torque (MH)Increased wikipedia.orgIncreased (S'@MH) wikipedia.org wikipedia.org
Crosslink DensityIncreased wikipedia.orgIncreased wikipedia.org wikipedia.org
Tensile StrengthIncreased (up to optimum) wikipedia.orgCan be close to CB (depending on type/treatment) wikidata.org wikidata.orgwikipedia.org
Elongation at BreakAffected by filler content wikidata.orgAffected by filler content wikidata.org wikidata.org
ModulusIncreased wikipedia.orgIncreased wikidata.orgwikipedia.org wikidata.orgwikipedia.org

Environmental and Sustainable Chemistry Research Aspects of Vulkacit P

Research into Reduced Zinc Content Systems for Vulkacit P Vulcanization

Furthermore, synergistic effects between ZBEC and other accelerators, such as sulfenamides (e.g., CBS), have demonstrated the potential for even greater reductions in ZnO content, ranging from 30% to 50%, while preserving tensile properties. Replacing a significant portion of ZnO (e.g., 50%) with ZBEC in styrene-butadiene rubber (SBR) compounds has been shown to maintain crosslink density and simultaneously reduce aquatic toxicity, highlighting a direct environmental benefit of such reduced-zinc formulations.

Development of Bio-based or More Environmentally Benign Accelerator Alternatives

The rubber industry is witnessing a notable trend towards developing bio-based and eco-friendly alternatives to traditional accelerators, including ZBEC. pmarketresearch.compmarketresearch.com This push is driven by increasing environmental regulations and a growing emphasis on sustainability. Researchers are actively investigating plant-derived additives that can replicate the performance characteristics of synthetic accelerators while minimizing their environmental footprint. pmarketresearch.com

In some instances, ZBEC itself is being explored for synthesis from renewable resources, a pathway that could potentially lead to a reduction in greenhouse gas emissions compared to conventional production methods. pmarketresearch.com The broader research into bio-based ZBEC substitutes aims to lower the environmental impact associated with rubber production processes. pmarketresearch.com The development of bio-based EPDM rubber, for example, includes compounding formulations that utilize ZBEC, illustrating its continued relevance even within the context of more sustainable raw materials. researchgate.net

Methodologies for Life Cycle Assessment (LCA) of this compound-enabled Elastomer Products

While comprehensive, publicly available methodologies specifically for the Life Cycle Assessment (LCA) of this compound-enabled elastomer products are limited in the provided information, the broader context of ZBEC's use in rubber manufacturing touches upon aspects relevant to LCA. ZBEC's efficiency in promoting cross-linking during vulcanization can contribute to minimizing energy consumption in the curing process, which is a factor considered in LCA studies. pmarketresearch.com Additionally, ZBEC is recognized as a non-nitrosamine generating accelerator, eliminating the release of these potentially harmful compounds during vulcanization, a significant environmental and health advantage compared to some older accelerator types. welltchemicals.com Its efficient sulfur utilization also contributes to waste reduction by requiring less sulfur in the vulcanization process. welltchemicals.com These inherent characteristics of ZBEC are positive factors that would be considered within an LCA framework for products utilizing this accelerator.

Research into Degradation Pathways and Environmental Fate (beyond basic safety data)

Basic safety information indicates that Zinc dibenzyldithiocarbamate (B1202937) is very toxic to aquatic life with long lasting effects, and release into the environment should be avoided. hbchemical.com.mxatamanchemicals.com Beyond these fundamental safety data points, research into the environmental fate of ZBEC includes investigations into its degradation pathways. Studies have explored the photolytic breakdown of ZBEC in soil using techniques like HPLC-MS to identify resulting byproducts. The goal of such research is to understand how ZBEC breaks down in the environment and to identify whether the degradation products are non-toxic, such as benzylamine (B48309) derivatives. This research is crucial for assessing and mitigating the potential long-term environmental impact of ZBEC if it is released into the environment.

Implications for Recyclability and Circular Economy Models in the Rubber Industry

This compound (ZBEC) plays a role in the increasing integration of circular economy principles within the rubber sector, particularly concerning the recycling of rubber waste. The concept of recycling rubber waste and potentially utilizing components in new products, including accelerators, is gaining traction. pmarketresearch.com

Q & A

Basic: What analytical techniques are recommended for characterizing Vulkacit P's chemical structure?

Methodological Answer:
Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of organic moieties, Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystalline samples are available. Ensure calibration against certified reference materials to minimize instrumental drift .

Basic: How should researchers design experiments to assess this compound's thermal stability?

Methodological Answer:
Employ thermogravimetric analysis (TGA) under controlled atmospheres (e.g., nitrogen or oxygen) to monitor decomposition temperatures. Pair with differential scanning calorimetry (DSC) to quantify enthalpy changes. Include control samples (e.g., inert materials) and replicate trials (n ≥ 3) to account for experimental variability. Predefine acceptance criteria for stability thresholds based on prior literature .

Advanced: How can contradictions in vulcanization efficiency data for this compound be resolved?

Methodological Answer:
Apply statistical models (e.g., ANOVA or mixed-effects models) to isolate confounding variables such as curing time, temperature, or polymer matrix composition. Use cross-validation with independent datasets and meta-analysis frameworks to reconcile discrepancies. Document batch-specific variations (e.g., purity, particle size) and standardize reporting metrics (e.g., crosslink density, torque rheometry) .

Advanced: What mechanistic studies are effective in elucidating this compound's role in polymer crosslinking?

Methodological Answer:
Combine real-time in-situ spectroscopy (e.g., Raman or FTIR) to monitor reactive intermediates during vulcanization. Pair with computational modeling (e.g., density functional theory) to simulate reaction pathways. Validate hypotheses using isotopic labeling (e.g., sulfur-34) and kinetic studies to quantify activation energies. Collaborate with polymer physicists to correlate mechanistic insights with macroscopic properties .

Basic: What are the optimal synthetic conditions for deriving this compound analogues?

Methodological Answer:
Optimize via design of experiments (DOE) focusing on reaction parameters: solvent polarity, temperature (50–120°C), and catalyst loading. Use high-performance liquid chromatography (HPLC) to track intermediate formation. Validate purity (>98%) via elemental analysis and confirm structural fidelity with NMR/MS. Prioritize eco-friendly solvents (e.g., ethanol/water mixtures) to align with green chemistry principles .

Advanced: How does this compound interact synergistically or antagonistically with secondary accelerators?

Methodological Answer:
Conduct systematic variation studies using a factorial design to test binary/ternary accelerator combinations. Measure synergy via vulcanization rate constants (from oscillating disk rheometry) and tensile strength outcomes. Apply response surface methodology (RSM) to model interaction effects. Include mechanistic probes (e.g., electron paramagnetic resonance) to detect radical intermediates .

Basic: What protocols ensure validation of this compound batch purity in academic settings?

Methodological Answer:
Implement HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards. Augment with inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. Establish a quality control flowchart, including outlier rejection criteria (e.g., ±2σ from mean). Document storage conditions (e.g., desiccated, 4°C) to prevent degradation .

Advanced: What predictive models are suitable for assessing this compound's long-term storage stability?

Methodological Answer:
Use accelerated aging studies (e.g., 40°C/75% RH for 6 months) and apply the Arrhenius equation to extrapolate degradation kinetics. Monitor active ingredient loss via HPLC and correlate with spectroscopic changes (e.g., FTIR peak shifts). Validate models with real-time stability data from archival samples. Incorporate uncertainty analysis (Monte Carlo simulations) to refine predictions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Follow material safety data sheets (MSDS) for PPE requirements (gloves, goggles, fume hoods). Conduct hazard assessments for dust inhalation (use HEPA filters) and skin contact (immediate decontamination with pH-neutral cleansers). Train personnel in spill management (e.g., inert absorbents) and emergency response (e.g., eyewash stations). Maintain a chemical inventory with risk classifications .

Advanced: How can conflicting toxicity profiles of this compound in literature be systematically addressed?

Methodological Answer:
Perform a systematic review adhering to PRISMA guidelines, prioritizing peer-reviewed studies with robust methodologies (e.g., OECD-compliant assays). Conduct dose-response meta-analyses and stratify by exposure routes (oral, dermal, inhalation). Assess study quality via GRADE criteria and address publication bias using funnel plots. Replicate high-priority findings in controlled in vitro/in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.